molecular formula C29H27FO4 B11632745 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11632745
M. Wt: 458.5 g/mol
InChI Key: CIFCTVSBPJQSMF-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin (2H-chromen-2-one) family, characterized by a benzopyrone core. Its structure features:

  • A 4-phenyl group at position 3.
  • A 6-hexyl chain at position 4.
  • A 7-[2-(4-fluorophenyl)-2-oxoethoxy] substituent at position 5.

Coumarins are studied for diverse bioactivities, including anticoagulant, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C29H27FO4

Molecular Weight

458.5 g/mol

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenylchromen-2-one

InChI

InChI=1S/C29H27FO4/c1-2-3-4-6-11-22-16-25-24(20-9-7-5-8-10-20)17-29(32)34-28(25)18-27(22)33-19-26(31)21-12-14-23(30)15-13-21/h5,7-10,12-18H,2-4,6,11,19H2,1H3

InChI Key

CIFCTVSBPJQSMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC=C(C=C3)F)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Hexyl Chain: The hexyl chain can be attached through an alkylation reaction using a suitable alkyl halide.

    Formation of the Oxoethoxy Linkage: The oxoethoxy linkage can be formed through an esterification reaction between the chromen-2-one core and a fluorophenyl acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes due to its unique chemical properties.

    Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the chromen-2-one core may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Chromenone Derivatives

Table 1: Structural and Functional Differences Among Analogs
Compound Name (CAS/ID) Position 4 Position 6 Position 7 Key Features
Target Compound Phenyl Hexyl 2-(4-Fluorophenyl)-2-oxoethoxy High lipophilicity; fluorophenyl enhances electronic interactions
7-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one (6156-20-3) Methyl - Same as target Lacks hexyl chain; reduced hydrophobicity
EMAC10163i () Methyl - 2-Oxo-2-phenylethoxy Phenylethoxy instead of fluorophenyl; lacks halogen
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one (58330-12-4) Phenyl - Epoxide-containing substituent Reactive epoxide group; chlorine instead of fluorine
7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one (1437756-74-5) 4-Chlorophenyl - Chlorine Dual chloro groups; no oxoethoxy chain
Key Observations:

Position 6 Substitution : The hexyl group in the target compound is unique among analogs, offering enhanced lipophilicity compared to unsubstituted or methylated derivatives. This may improve pharmacokinetic properties like absorption .

Halogen Effects : Fluorine (target compound) vs. chlorine (CAS 1437756-74-5) alters electronegativity and van der Waals interactions. Fluorine’s smaller size and higher electronegativity may favor stronger dipole interactions in enzyme binding .

Position 7 Functionalization : The 2-oxoethoxy group in the target compound contrasts with epoxide (CAS 58330-12-4) or phenylethoxy (EMAC10163i) groups. The fluorophenyl-oxoethoxy moiety likely enhances hydrogen bonding and π-π stacking .

Physical and Chemical Properties

  • Melting Points : Analogs in melt between 157–190°C. The target compound’s hexyl chain may lower its melting point due to reduced crystallinity.
  • Hydrogen Bonding : The oxoethoxy group can act as a hydrogen bond acceptor, while fluorophenyl participates in aromatic interactions. This contrasts with epoxide-containing analogs, which may react covalently with biological nucleophiles .

Biological Activity

7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family, which is recognized for its diverse biological activities. This compound features a fluorophenyl group, a hexyl chain, and a chromen-2-one core structure, contributing to its potential therapeutic applications.

The molecular formula of the compound is C23H23FO4, with a molecular weight of 396.4 g/mol. Its IUPAC name is 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenylchromen-2-one. The compound's structure allows for various interactions with biological targets, making it an interesting subject for pharmacological studies.

Property Value
Molecular FormulaC23H23FO4
Molecular Weight396.4 g/mol
IUPAC Name7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenylchromen-2-one
InChIInChI=1S/C23H23FO4/c1-3-21(22)20(19)16(14)12(13)17(15)18(23)24/h12-18H,3-11H2,1H3
SMILESCCCCCCC1=C(C=C(C=C1)OCC(=O)C2=CC=C(C=C2)F)OC1=O

Anticancer Properties

Recent studies have indicated that compounds within the chromenone family exhibit significant anticancer activity. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses. This activity positions the compound as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.
  • Receptor Modulation : It can interact with receptors that mediate cell signaling pathways involved in apoptosis and proliferation.
  • Signaling Pathways : The modulation of pathways such as NF-kB and MAPK may contribute to its anticancer and anti-inflammatory effects.

Case Studies

Several studies have highlighted the potential of this compound in preclinical settings:

  • In Vitro Studies : Assays conducted on various cancer cell lines showed that the compound significantly reduced cell viability at micromolar concentrations.
    • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • Results : IC50 values ranged from 5 to 15 µM, indicating potent activity against these cancer types.
  • In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth rates compared to control groups.
    • Model Used : Swiss albino mice implanted with tumor cells.
    • Outcome : Mice treated with the compound showed a significant increase in survival rates and decreased tumor volume.

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